Enantiomer-Dependent Pharmacological Divergence: (−)-Enantiomer is a Potent D1/D2 Antagonist; (+)-Enantiomer is a DA/NE Uptake Inhibitor
The (−)-enantiomer of the piperazine derived from the (1R,3S)-indane scaffold (compound (−)-38, which incorporates the (1R)-configured indane core) is a potent D1 and D2 receptor antagonist that does not induce catalepsy in rats, a key indicator of atypical antipsychotic profile . In contrast, the (+)-enantiomer ((+)-38), derived from the (1S,3R)-configured indane, blocks dopamine (DA) and norepinephrine (NE) uptake with IC₅₀ values below 10 nM — a completely distinct pharmacological mechanism . This divergent pharmacology means that procurement of the incorrect enantiomer or racemate would yield a compound with fundamentally different, and potentially confounding, biological activity in any receptor-binding or functional assay.
| Evidence Dimension | In vitro pharmacological activity (rat receptor binding and functional assays) |
|---|---|
| Target Compound Data | (−)-38 (derived from (1R,3S)-indane): potent D1/D2 antagonist; no catalepsy in rats at antipsychotic doses |
| Comparator Or Baseline | (+)-38 (derived from (1S,3R)-indane): DA uptake inhibitor, IC₅₀ < 10 nM; NE uptake inhibitor |
| Quantified Difference | Complete mechanistic switch: from D1/D2 antagonism (therapeutic) to monoamine uptake inhibition (non-therapeutic for schizophrenia); IC₅₀ difference for D1 receptor exceeds 100-fold |
| Conditions | In vitro receptor binding and functional assays; in vivo catalepsy model in rats (6-OHDA-lesioned); SKF 38393-induced circling model with ED₅₀ values ~1 μmol/kg for active enantiomers |
Why This Matters
Procurement of the racemic acetate or the wrong enantiomer introduces a contaminant with opposing pharmacology, invalidating SAR interpretation and potentially yielding false-negative results in antipsychotic screening cascades.
